

Spectroscopic and Synthetic Profile of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamothioylpiperazine-1-carboxylate*

Cat. No.: B177007

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and key structural features of **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate** (CAS Number: 196811-66-2). This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of various bioactive molecules. This document is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and a thiocarboxamide (carbamothioyl) group on the other.

Property	Value
Molecular Formula	C ₁₀ H ₁₉ N ₃ O ₂ S
Molecular Weight	245.34 g/mol
CAS Number	196811-66-2
Appearance	White crystalline solid ^[1]
Solubility	Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. ^[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate**. It is important to note that while this compound is commercially available, detailed experimental parameters for the acquisition of this data are not consistently published in peer-reviewed literature. The data presented here is compiled from various sources, including chemical supplier databases and may be predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.7 (br s)	Broad Singlet	4H	Piperazine ring protons adjacent to the thiocarboxamide group
~3.4 (t)	Triplet	4H	Piperazine ring protons adjacent to the Boc group
~1.45 (s)	Singlet	9H	tert-Butyl protons
~7.5 (br s)	Broad Singlet	2H	NH ₂ protons

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~183	C=S
~154	C=O (Boc)
~80	Quaternary carbon (Boc)
~50	Piperazine ring carbons
~44	Piperazine ring carbons
~28	tert-Butyl methyl carbons

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretching (NH ₂)
~2975	Medium	C-H stretching (aliphatic)
~1690	Strong	C=O stretching (Boc)
~1450	Medium	C-H bending
~1250	Strong	C-N stretching
~1160	Strong	C-O stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Technique	[M+H] $^{+}$ (Calculated)	[M+H] $^{+}$ (Observed)
Electrospray Ionization (ESI)	246.1225	Not available in searched literature

Experimental Protocols

General Synthesis

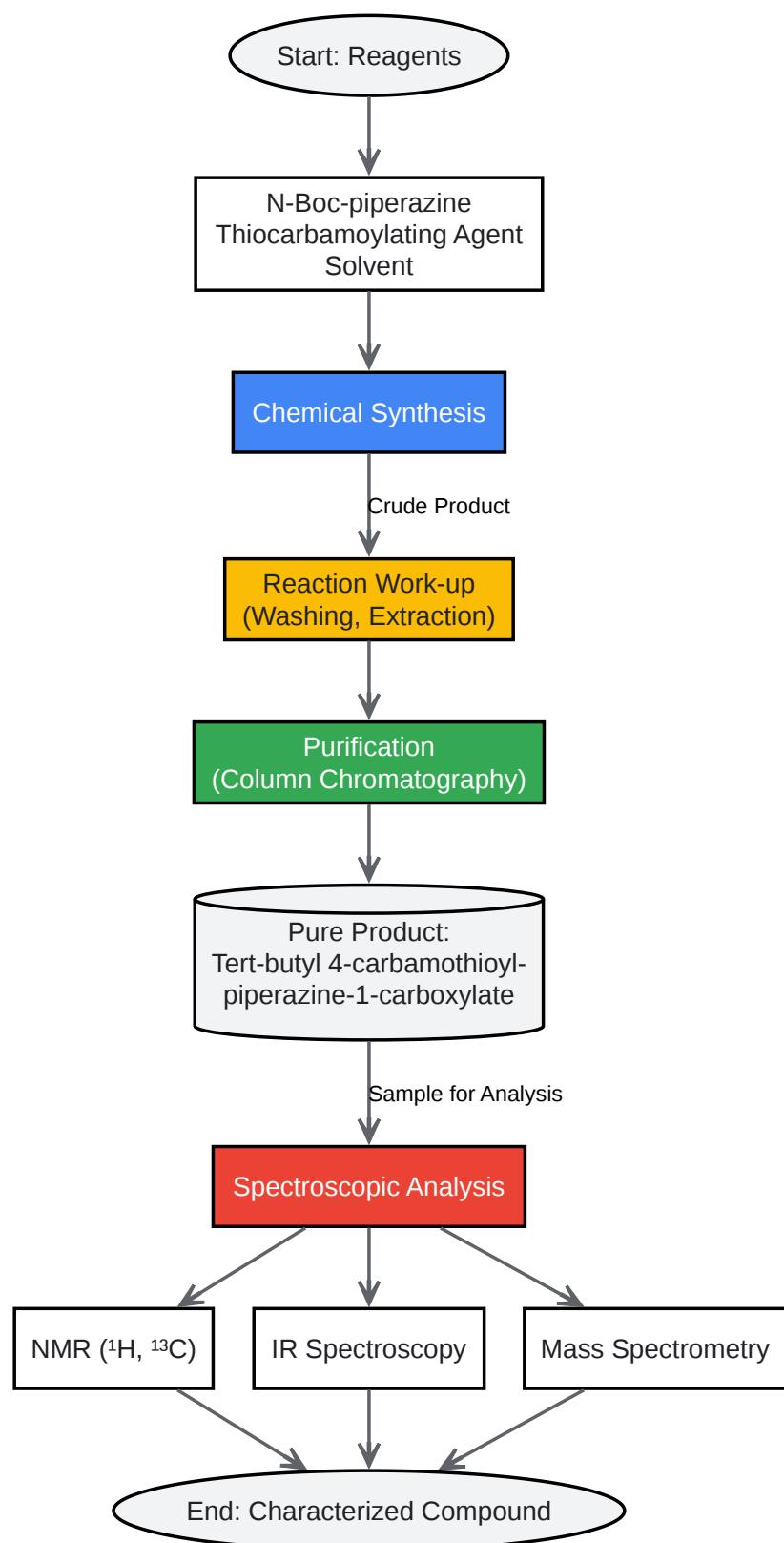
A common synthetic route to **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate** involves the reaction of commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a thiocarbamoylating agent. One plausible method is the reaction with a source of thiocyanic acid or its salts, followed by hydrolysis.

General Procedure:

- Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a thiocarbamoylating reagent is added at room temperature.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: The reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate**.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation and characterization of **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate**.

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Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate** for its application in research and development. For critical applications, it is recommended to obtain and verify the spectroscopic data on a sample of the compound.

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References

- 1. chembk.com [chembk.com]
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